molecular formula C8H9N5O2 B14233830 (5-Diazonio-4H-imidazol-4-ylidene)(morpholin-4-yl)methanolate CAS No. 497846-83-0

(5-Diazonio-4H-imidazol-4-ylidene)(morpholin-4-yl)methanolate

Cat. No.: B14233830
CAS No.: 497846-83-0
M. Wt: 207.19 g/mol
InChI Key: GVIBAVSNZTWUNJ-UHFFFAOYSA-N
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Description

(5-Diazonio-4H-imidazol-4-ylidene)(morpholin-4-yl)methanolate is a chemical compound known for its unique structure and properties It belongs to the class of diazonium compounds, which are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Diazonio-4H-imidazol-4-ylidene)(morpholin-4-yl)methanolate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl). The reaction is usually carried out at low temperatures to stabilize the diazonium intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction parameters, such as temperature, pH, and reagent concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5-Diazonio-4H-imidazol-4-ylidene)(morpholin-4-yl)methanolate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazonium group to an amine group.

    Substitution: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium halides (NaX), sodium hydroxide (NaOH), or sodium cyanide (NaCN) are employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Diazonio-4H-imidazol-4-ylidene)(morpholin-4-yl)methanolate has a wide range of applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Diazonio-4H-imidazol-4-ylidene)(morpholin-4-yl)methanolate involves the formation of reactive intermediates, such as diazonium ions, which can interact with various molecular targets. These interactions can lead to the modification of biomolecules, such as proteins and nucleic acids, thereby exerting biological effects. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (5-Diazonio-4H-imidazol-4-ylidene)(piperidin-4-yl)methanolate
  • (5-Diazonio-4H-imidazol-4-ylidene)(pyrrolidin-4-yl)methanolate
  • (5-Diazonio-4H-imidazol-4-ylidene)(azepan-4-yl)methanolate

Uniqueness

(5-Diazonio-4H-imidazol-4-ylidene)(morpholin-4-yl)methanolate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the solubility and stability of the compound, making it more suitable for certain applications compared to its analogs with different ring structures.

Properties

CAS No.

497846-83-0

Molecular Formula

C8H9N5O2

Molecular Weight

207.19 g/mol

IUPAC Name

(5-diazoimidazol-4-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C8H9N5O2/c9-12-7-6(10-5-11-7)8(14)13-1-3-15-4-2-13/h5H,1-4H2

InChI Key

GVIBAVSNZTWUNJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=NC=NC2=[N+]=[N-]

Origin of Product

United States

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